molecular formula C13H17N3OS B4431460 5-ethyl-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide

5-ethyl-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide

Cat. No.: B4431460
M. Wt: 263.36 g/mol
InChI Key: XLRHVHIRXYVOJX-UHFFFAOYSA-N
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Description

5-ethyl-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide is a synthetic organic compound that features a thiophene ring substituted with an ethyl group and a carboxamide group linked to a propyl chain bearing an imidazole moiety

Properties

IUPAC Name

5-ethyl-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-2-11-4-5-12(18-11)13(17)15-6-3-8-16-9-7-14-10-16/h4-5,7,9-10H,2-3,6,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRHVHIRXYVOJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide can be achieved through a multi-step process involving the following key steps:

    Formation of the thiophene ring: This can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of a dehydrating agent.

    Introduction of the ethyl group: Ethylation of the thiophene ring can be performed using ethyl halides in the presence of a strong base such as sodium hydride.

    Attachment of the carboxamide group: The carboxamide group can be introduced through the reaction of the ethyl-substituted thiophene with an appropriate amine under amide coupling conditions, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Linking the imidazole moiety: The final step involves the alkylation of the carboxamide with 3-(1H-imidazol-1-yl)propyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The imidazole moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate.

Major Products

    Oxidation: Thiophene sulfoxides, thiophene sulfones.

    Reduction: Corresponding amines.

    Substitution: Alkylated or acylated imidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-ethyl-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide is not fully understood, but it is believed to interact with specific molecular targets through its imidazole moiety. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    5-ethyl-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide: Unique due to its specific substitution pattern and combination of functional groups.

    N-[3-(1H-imidazol-1-yl)propyl]-5-methoxy-1H-indole-2-carboxamide: Similar structure but with an indole ring instead of a thiophene ring.

    2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Contains an imidazole ring but differs in the rest of the structure.

Uniqueness

The uniqueness of this compound lies in its combination of a thiophene ring with an imidazole moiety, which imparts distinct electronic and steric properties that can be exploited in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-ethyl-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide
Reactant of Route 2
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5-ethyl-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide

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